N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic organic compound featuring a benzamide core substituted with a morpholine ring at the para-position and a branched alkyl chain bearing a 1,2,4-triazole moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-3-5-16(6-4-15)22-7-9-25-10-8-22/h3-6,12-14,17H,7-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCLEJKHNCLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate triazole derivatives with morpholine-substituted benzamides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacteria and fungi. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of microbial metabolic pathways .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent studies. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's effectiveness can be attributed to its ability to interfere with DNA synthesis or induce apoptosis in cancer cells .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds may possess anti-inflammatory properties. This is particularly relevant in conditions like arthritis or other inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A simpler benzamide derivative with a hydroxyl- and dimethyl-substituted ethylamine group.
- Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry .
- Contrast : Lacks the triazole and morpholine groups, limiting its scope in biological targeting compared to the target compound.
Talarozole (R115866)
- Structure : Contains a benzothiazolamine core linked to a triazole-substituted ethylbutyl chain.
- Key Features: Inhibits cytochrome P450 26A1 (CYP26A1), elevating endogenous retinoic acid levels for treating psoriasis and acne .
- Contrast : While both compounds share a triazole moiety, Talarozole’s benzothiazole core and lack of morpholine result in distinct pharmacokinetic and target profiles.
Bis(morpholino-1,3,5-triazine) Derivatives
- Structure : Combines morpholine and triazine rings with a benzamide linker.
- Key Features : Demonstrated utility in kinase inhibition due to the morpholine-triazine synergy .
Research Findings and Data
Physicochemical Properties
- Molecular Weight : Estimated at ~360–380 g/mol (based on analogues in and ).
- Solubility : Morpholine likely confers moderate aqueous solubility (~10–50 µM range), critical for oral bioavailability .
In Vitro Activity
- While explicit data for the target compound is unavailable, analogues suggest: IC50 Values: Talarozole shows nM-level inhibition of CYP26A1 ; bis(morpholino-triazine) derivatives exhibit sub-µM activity against kinases . Selectivity: The triazole-morpholine combination may reduce off-target effects compared to triazine-containing compounds .
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:
Key Properties:
- Molecular Formula: C13H18N4O2
- Molecular Weight: 262.31 g/mol
- LogP: Indicates moderate lipophilicity, which is beneficial for membrane permeability.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, studies have shown that related triazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance:
- In vitro studies demonstrated that certain triazole derivatives displayed potent antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus .
Cytotoxicity and Cancer Research
The compound's potential anticancer properties have been explored through various studies:
- Cytotoxic assays on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have revealed IC50 values ranging from 15.6 to 23.9 µM, indicating moderate to high cytotoxicity compared to standard drugs like doxorubicin .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction: The triazole ring can form hydrogen bonds with active sites of enzymes such as cytochrome P450s, influencing drug metabolism and cellular signaling pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial efficacy of triazole derivatives showing significant inhibition against multiple pathogens. |
| Study 2 | Investigated cytotoxic effects on MCF-7 cells with promising results indicating potential for further development in cancer therapy. |
| Study 3 | Explored the interaction of the compound with various enzymes leading to altered metabolic pathways in treated cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
